molecular formula C11H9NO B6309072 1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile CAS No. 54246-92-3

1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile

Cat. No.: B6309072
CAS No.: 54246-92-3
M. Wt: 171.19 g/mol
InChI Key: RQVUBJGZZXTVNS-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile is an organic compound with a complex structure, featuring a naphthalene ring system that is partially hydrogenated and functionalized with a nitrile and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile typically involves the hydrogenation of naphthalene derivatives followed by functional group transformations. One common method includes the reduction of naphthalene to 1,2,3,4-tetrahydronaphthalene, which is then subjected to further reactions to introduce the nitrile and ketone functionalities .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. These processes are optimized for high yield and purity, often conducted under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile and ketone groups play a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic attacks. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both nitrile and ketone functionalities on a partially hydrogenated naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-naphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVUBJGZZXTVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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